molecular formula C21H25NO3S B403066 ethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 301224-23-7

ethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B403066
CAS No.: 301224-23-7
M. Wt: 371.5g/mol
InChI Key: UEBMMNXDVVLIMR-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H25NO3S and its molecular weight is 371.5g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its chemical properties, biological activity, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C21H25NO3S
  • Molecular Weight : 371.49 g/mol
  • CAS Number : 301224-23-7

The compound features a cyclopentathiophene core, which is known for its diverse biological activities, including anticancer properties.

Anticancer Properties

Research indicates that compounds containing thiophene structures exhibit various degrees of antiproliferative activity against cancer cell lines. This compound has been evaluated for its efficacy against several cancer types.

  • Mechanism of Action : The compound appears to exert its effects by interfering with microtubule dynamics, similar to established antimitotic agents such as taxanes and vinca alkaloids. This mechanism leads to cell cycle arrest and apoptosis in cancer cells .
  • In Vitro Studies :
    • In a study involving A549 lung cancer cells, the compound demonstrated significant growth inhibition with a GI50 value in the submicromolar range (approximately 1.06–6.51 μM) across various cancer cell lines including OVACAR and CAKI .
    • The compound also induced early apoptosis characterized by caspase activation (caspase 3, 8, and 9), further supporting its potential as an anticancer agent .
  • In Vivo Studies : Animal model studies have shown that the compound effectively reduces tumor growth in murine models compared to control groups .

Data Table of Biological Activity

Cell LineGI50 (μM)TGI (μM)LC50 (μM)
A5491.06TBDTBD
OVACAR-42.01TBDTBD
OVACAR-52.27TBDTBD
CAKI-10.69TBDTBD
T47D0.362TBDTBD

Note: TBD = To Be Determined

Case Study 1: Antiproliferative Activity Evaluation

A study published in Nature assessed the antiproliferative effects of various thiophene derivatives on a panel of human cancer cell lines. This compound was among the most effective compounds tested, showing over 80% growth inhibition in multiple cell lines .

Case Study 2: Mechanistic Insights

Further mechanistic studies indicated that the compound induces G2/M phase arrest in A549 cells and activates apoptotic pathways through caspase signaling . This suggests that this compound may be a promising candidate for development as a chemotherapeutic agent.

Properties

IUPAC Name

ethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c1-5-25-20(24)17-15-7-6-8-16(15)26-19(17)22-18(23)13-9-11-14(12-10-13)21(2,3)4/h9-12H,5-8H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBMMNXDVVLIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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